

Spectroscopic Profile of 2-Bromo-4,6-dinitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4,6-dinitroaniline

Cat. No.: B162937

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-4,6-dinitroaniline** (CAS No. 1817-73-8), a key intermediate in the synthesis of various dyes and a subject of interest in toxicological studies. This document is intended for researchers, scientists, and professionals in the fields of analytical chemistry, drug development, and material science, offering detailed spectroscopic data (NMR, IR, and MS) and the experimental protocols for their acquisition.

Introduction

2-Bromo-4,6-dinitroaniline is a yellow crystalline solid with the molecular formula C₆H₄BrN₃O₄. Accurate and comprehensive spectroscopic data is fundamental for its unambiguous identification, characterization, and quantification in various matrices. This guide presents a curated summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-Bromo-4,6-dinitroaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for **2-Bromo-4,6-dinitroaniline** are presented below.

¹H NMR Spectroscopic Data

Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment	Coupling Constant (J) Hz
CDCl ₃	9.116	d	H-3	J = 2.6 Hz
8.600	d	H-5		J = 2.6 Hz
7.3	br s	-NH ₂		
Benzene-d ₆	8.540	d	H-5	J = 2.63 Hz
7.871	d	H-3		J = 2.63 Hz
5.93	br s	-NH ₂		

Note: The assignments are based on the expected electronic environment of the aromatic protons.

¹³C NMR Spectroscopic Data

While direct experimental ¹³C NMR data with peak assignments for **2-bromo-4,6-dinitroaniline** is not readily available in the public domain, typical chemical shift ranges for substituted nitroanilines can be referenced. Aromatic carbons in similar structures generally appear between 110 and 150 ppm. The carbon bearing the amino group is expected to be shielded, while the carbons attached to the nitro groups and the bromine atom will be deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for **2-Bromo-4,6-dinitroaniline** are summarized below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400-3300	Medium-Strong	N-H stretching (asymmetric and symmetric)
~1620	Strong	N-H bending
~1560 & ~1340	Strong	NO ₂ asymmetric and symmetric stretching
~1300-1000	Medium	C-N stretching
~850-750	Strong	C-H out-of-plane bending
~600-500	Medium	C-Br stretching

Note: These are expected absorption ranges for the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectral data for **2-Bromo-4,6-dinitroaniline** obtained by gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is presented below.

m/z	Relative Intensity	Assignment
263	Moderate	[M+2] ⁺ (presence of ⁸¹ Br isotope)
261	High	[M] ⁺ (Molecular ion, presence of ⁷⁹ Br isotope)[1]
169	Moderate	[M-NO ₂ -NO] ⁺

Note: The presence of isotopic peaks at m/z 261 and 263 in a roughly 1:1 ratio is characteristic of a compound containing one bromine atom.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of **2-Bromo-4,6-dinitroaniline** is prepared by dissolving approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.

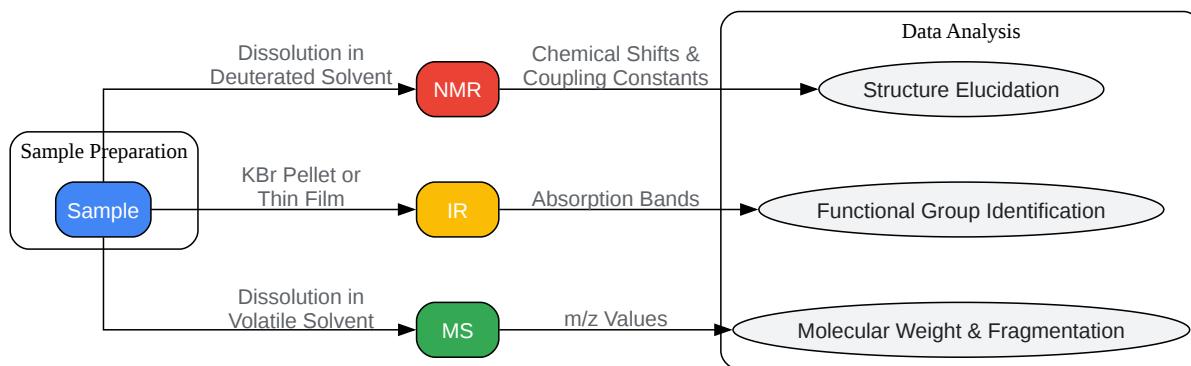
Instrumentation and Data Acquisition: ^1H and ^{13}C NMR spectra are typically recorded on a 300 MHz or 500 MHz NMR spectrometer. For ^1H NMR, the spectral width is set to cover the range of 0-10 ppm, and for ^{13}C NMR, the range is typically 0-200 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of **2-Bromo-4,6-dinitroaniline** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the spectrum is recorded, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)


Sample Preparation: A dilute solution of **2-Bromo-4,6-dinitroaniline** is prepared in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation and Data Acquisition (GC-MS): The analysis is performed on a gas chromatograph coupled to a mass spectrometer (GC-MS). A small volume of the sample solution is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer. Electron ionization (EI) at 70 eV is

typically used to generate the molecular ion and fragment ions, which are then analyzed by a mass analyzer (e.g., a quadrupole).

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-Bromo-4,6-dinitroaniline**.

[Click to download full resolution via product page](#)

A logical workflow for the spectroscopic analysis of **2-Bromo-4,6-dinitroaniline**.

This diagram outlines the progression from sample preparation through the application of different spectroscopic techniques to the final data analysis and interpretation, providing a clear visual representation of the scientific process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Bromo-4,6-dinitroaniline | C6H4BrN3O4 | CID 15752 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-4,6-dinitroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b162937#2-bromo-4-6-dinitroaniline-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com